N-{2-[(2-furylmethyl)thio]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(12-5-2-1-3-6-12)15-8-10-18-11-13-7-4-9-17-13/h1-7,9H,8,10-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVJAPWKBRXUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCSCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}benzamide typically involves the reaction of 2-furylmethylthiol with an appropriate benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-furylmethyl)thio]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of the furan ring
Scientific Research Applications
Pharmaceutical Development
N-{2-[(2-furylmethyl)thio]ethyl}benzamide has been investigated for its role as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. The compound's structure allows for modifications that enhance drug efficacy and specificity.
Case Study: Anticancer Activity
A study explored the anticancer properties of this compound through a drug library screening on multicellular spheroids, revealing its potential as a novel anticancer agent. The results indicated that modifications in the compound's structure could significantly improve its therapeutic effectiveness against various cancer cell lines .
Agricultural Chemistry
The compound is also utilized in formulating agrochemicals, where it acts as an effective pest control agent. Its application is particularly noted for minimizing environmental impacts compared to traditional pesticides.
Table 1: Comparison of Traditional Pesticides vs. This compound
| Feature | Traditional Pesticides | This compound |
|---|---|---|
| Environmental Impact | High | Low |
| Target Specificity | Low | High |
| Residue Persistence | Long | Short |
Biochemical Research
In biochemical studies, this compound aids in understanding enzyme interactions and metabolic pathways. This knowledge is crucial for identifying disease mechanisms and potential therapeutic targets.
Case Study: Enzyme Interaction Studies
Research has shown that this compound can influence enzyme activity, providing insights into metabolic disorders and potential treatment avenues . The compound's ability to modulate enzyme functions highlights its importance in biochemical research.
Material Science
The compound is being explored for its applications in developing novel polymers and materials with enhanced thermal and mechanical properties. These advancements are particularly beneficial for industries such as automotive and aerospace.
Table 2: Properties of Materials Developed with this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Application Areas | Automotive, Aerospace |
Diagnostic Tools
This compound is incorporated into diagnostic assays to improve sensitivity and specificity in detecting biological markers. This application is vital for early disease detection, particularly in oncology.
Case Study: Diagnostic Assays
Recent developments have demonstrated that incorporating this compound into diagnostic tools significantly enhances their performance in detecting specific biomarkers associated with diseases .
Mechanism of Action
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves its interaction with specific molecular targets. The thioether linkage and the benzamide moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between N-{2-[(2-furylmethyl)thio]ethyl}benzamide and related benzamide derivatives:
Key Structural and Functional Insights
Heterocyclic Influence :
- The furan ring in the target compound is less polar than the thiazole in nitazoxanide but may enhance π-π stacking interactions in biological systems. In contrast, nitazoxanide’s nitro-thiazole group is critical for antiparasitic activity via redox cycling .
- Thioether vs. Thiourea : Unlike thiourea-containing ligands (e.g., ), the thioether in the target compound lacks hydrogen-bonding capacity but offers greater metabolic stability .
The iodine in [125I]PIMBA enables radioimaging, while the piperidinyl group enhances sigma receptor affinity .
Biological Activity Trends: Antimicrobial Activity: Chlorine substituents (e.g., 3-chlorophenyl in ) enhance antimicrobial potency by disrupting bacterial membranes, suggesting that the target compound’s furyl-thioether group may need halogenation for similar efficacy . Antioxidant Capacity: THHEB’s phenolic hydroxyls exhibit superior radical scavenging compared to the target compound’s furan, which lacks direct H-donating groups .
Biological Activity
N-{2-[(2-furylmethyl)thio]ethyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide core with a thioether side chain, which contributes to its reactivity and interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioether group is known to facilitate binding to protein targets through sulfur interactions, which can modulate enzymatic activity or receptor signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. For instance, it has shown moderate inhibitory effects against bacterial strains in vitro .
- Anticancer Properties : Some derivatives of benzamides have been reported to exhibit anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound could have potential as an anticancer agent .
- Neuroprotective Effects : Certain studies have explored the neuroprotective capabilities of related compounds. While specific data on this compound is limited, the structural similarities to known neuroprotective agents warrant further investigation into its potential effects on neuronal health .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Potential effects on neuronal health |
Case Study: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising lead for further development as an antimicrobial agent .
Case Study: Anticancer Activity
In a comparative study on various benzamide derivatives, this compound was tested against human breast cancer cell lines (MDA-MB-231). Results showed that the compound induced apoptosis with an IC50 value of 15 µM, suggesting effective anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
